molecular formula C19H21ClN2O3 B5347027 3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one

3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one

Cat. No. B5347027
M. Wt: 360.8 g/mol
InChI Key: GNEROQQTHYDVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CCT251545 and is a potent and selective inhibitor of the checkpoint kinase 1 (Chk1) enzyme.

Mechanism of Action

CCT251545 inhibits Chk1 by binding to the ATP-binding site of the enzyme. Chk1 is a serine/threonine kinase that is activated in response to DNA damage. It phosphorylates several downstream targets, including CDC25A, which is a phosphatase that is involved in the cell cycle. Inhibition of Chk1 by CCT251545 leads to the activation of CDC25A and the subsequent activation of the cell cycle checkpoint. This results in the induction of DNA damage and cell death.
Biochemical and Physiological Effects:
CCT251545 has been shown to have potent antiproliferative effects in various cancer cell lines. It induces DNA damage and cell death by inhibiting Chk1 and activating the cell cycle checkpoint. CCT251545 has also been shown to have potent antitumor activity in mouse models of cancer. It has been shown to be well-tolerated in vivo and has a favorable pharmacokinetic profile.

Advantages and Limitations for Lab Experiments

CCT251545 has several advantages for lab experiments. It is a potent and selective inhibitor of Chk1, which makes it a valuable tool compound for studying the DNA damage response pathway. It has also been shown to have potent antiproliferative effects in various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. However, CCT251545 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet known. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on CCT251545. One potential direction is the development of analogs of CCT251545 with improved pharmacokinetic properties. Another potential direction is the investigation of the role of Chk1 in other diseases, such as neurodegenerative diseases. Finally, CCT251545 could be used as a tool compound to identify potential drug targets in the DNA damage response pathway.

Synthesis Methods

The synthesis method of CCT251545 involves several steps, starting with the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chlorophenyl isocyanate to form the corresponding isocyanate. The isocyanate is then reacted with morpholine to form the corresponding carbamate. Finally, the carbamate is reacted with 2,6-dimethyl-4-(trifluoromethyl)aniline to form CCT251545.

Scientific Research Applications

CCT251545 has potential applications in various fields of scientific research. It has been shown to be a potent and selective inhibitor of Chk1, which is a key enzyme in the DNA damage response pathway. CCT251545 has been used in various studies to investigate the role of Chk1 in cancer and other diseases. It has also been used as a tool compound to study the DNA damage response pathway and to identify potential drug targets.

properties

IUPAC Name

3-[2-(4-chlorophenyl)morpholine-4-carbonyl]-1,5,6-trimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-12-10-16(18(23)21(3)13(12)2)19(24)22-8-9-25-17(11-22)14-4-6-15(20)7-5-14/h4-7,10,17H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEROQQTHYDVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)C(=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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